molecular formula C23H22N4OS B6565777 N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021257-56-6

N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6565777
CAS No.: 1021257-56-6
M. Wt: 402.5 g/mol
InChI Key: QHZMMIKJRKEDOC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.15143251 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15-4-7-18(8-5-15)20-13-21-23(24-10-11-27(21)26-20)29-14-22(28)25-19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZMMIKJRKEDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1021257-56-6) is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4OS, with a molecular weight of 402.5 g/mol. The structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrazine moiety linked to a sulfanyl group and an acetamide functional group. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular Formula C23H22N4OS
Molecular Weight 402.5 g/mol
CAS Number 1021257-56-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structure followed by the introduction of various functional groups through specific reactions involving acylating agents and catalysts to facilitate the formation of the desired product.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives with similar structural motifs have been evaluated for their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed promising anticonvulsant activity in some derivatives at varying doses .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES Protection (%)PTZ Protection (%)
N-(3-chlorophenyl)-2-acetamide1007050
N-(3-trifluoromethyl)-anilide3009080
N-(2,4-dimethylphenyl)-compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as ion channels or neurotransmitter receptors. Preliminary studies suggest that it may influence neuronal voltage-sensitive sodium channels, which are critical in modulating neuronal excitability and synaptic transmission .

Case Studies

  • Anticonvulsant Screening : In a study evaluating various derivatives for anticonvulsant activity, compounds structurally related to this compound exhibited varying degrees of protection in MES tests. The most effective derivatives were noted for their delayed onset but prolonged duration of action .
  • SAR Studies : Structure-activity relationship (SAR) studies have highlighted that modifications in the phenyl groups significantly impact biological activity. Substituents on the pyrazole ring were found to enhance binding affinity to target sites .

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